molecular formula C10H12BrNO2 B13996447 (R)-3-Amino-2-(2-bromobenzyl)propanoic acid

(R)-3-Amino-2-(2-bromobenzyl)propanoic acid

Cat. No.: B13996447
M. Wt: 258.11 g/mol
InChI Key: NZFMYDNPOGZVOM-MRVPVSSYSA-N
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Description

®-3-Amino-2-(2-bromobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromobenzyl group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2-bromobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-bromobenzyl bromide.

    Alkylation: The 2-bromobenzyl bromide undergoes alkylation with a suitable amino acid derivative, such as N-protected alanine, in the presence of a base like sodium hydride.

    Deprotection: The N-protecting group is removed under acidic conditions to yield the desired ®-3-Amino-2-(2-bromobenzyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2-bromobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(2-bromobenzyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein engineering.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-2-(2-chlorobenzyl)propanoic acid
  • ®-3-Amino-2-(2-fluorobenzyl)propanoic acid
  • ®-3-Amino-2-(2-methylbenzyl)propanoic acid

Uniqueness

®-3-Amino-2-(2-bromobenzyl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogen or alkyl-substituted derivatives. This uniqueness can lead to distinct biological activities and chemical reactivity profiles.

Biological Activity

(R)-3-Amino-2-(2-bromobenzyl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, including a bromobenzyl substituent. This compound has garnered interest in medicinal chemistry for its potential interactions with biological targets, particularly in the context of enzyme-substrate interactions and protein engineering. Its molecular formula is C₉H₁₀BrNO₂, and it features a carboxylic acid group, an amino group, and a bromobenzyl substituent which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromobenzyl group can enhance binding affinity and specificity towards these targets, leading to various biological effects. These may include:

  • Inhibition or Activation of Enzymatic Activity : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Modulation of Receptor Signaling : It may alter receptor activity, impacting cellular signaling cascades.
  • Alteration of Protein Conformation : The compound can induce conformational changes in proteins, affecting their function.

Biological Studies

Research indicates that this compound is utilized in studies related to enzyme-substrate interactions and has applications in medicinal chemistry. Its structural characteristics suggest potential uses in developing pharmaceuticals targeting neurological disorders and other diseases.

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InteractionUsed in studies related to enzyme-substrate dynamics.
Antimicrobial ActivityPotential antimicrobial properties due to structural features; specific studies ongoing.
Protein EngineeringActs as a building block for synthesizing compounds aimed at modulating protein functions.

Case Studies

  • Enzyme-Substrate Interaction Studies : Research has demonstrated that this compound can enhance the understanding of enzyme kinetics and substrate specificity. Its bromobenzyl group allows for increased binding interactions with target enzymes.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMIC Value (mg/mL)Active Against
3-Amino-3-(4-bromophenyl)propanoic acid0.0195E. coli, S. aureus
3-Amino-2-(4-chlorophenyl)propanoic acid0.0048C. albicans
3-Amino-3-(2-bromophenyl)propanoic acidTBDTBD

Research Findings

Recent investigations into the biological activity of this compound highlight its potential as a versatile compound in medicinal chemistry:

  • Medicinal Chemistry Applications : The compound is being explored as a precursor for synthesizing novel therapeutic agents targeting various diseases.
  • Protein Engineering Applications : Its ability to modify protein interactions positions it as a valuable tool in biochemistry and molecular biology research.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

NZFMYDNPOGZVOM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)Br

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Br

Origin of Product

United States

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